
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is an organic compound that belongs to the class of cyclobutanecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the cyclobutane ring, which imparts unique chemical properties. It is widely used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. The reaction conditions often involve the use of strong bases and solvents such as benzene or toluene to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring. The flow process is more versatile and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclobutanecarboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic substitution and elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropanecarboxylic acid: This compound is similar in structure but contains an amino group instead of a tert-butoxycarbonyl group.
Quinic acid derivatives: These compounds share a similar cyclic structure but differ in functional groups and applications.
Uniqueness
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
Clave InChI |
JBBMXPFFCFHKDD-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CC[C@@H]1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


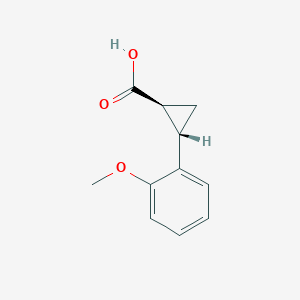
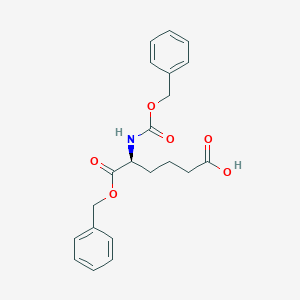
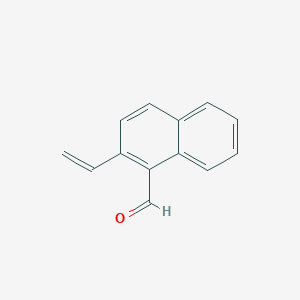



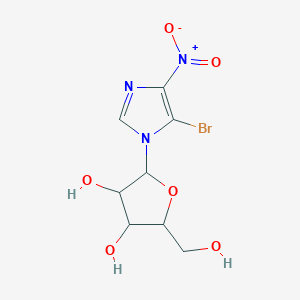
![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
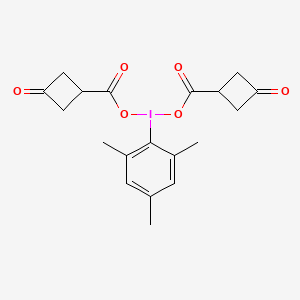
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
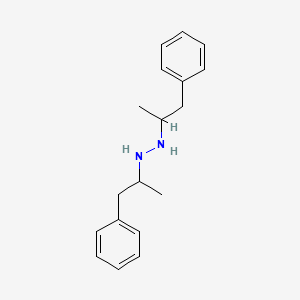
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
